molecular formula C10H9Cl2NO2 B5791762 N-(3-acetylphenyl)-2,2-dichloroacetamide

N-(3-acetylphenyl)-2,2-dichloroacetamide

Cat. No.: B5791762
M. Wt: 246.09 g/mol
InChI Key: JSNAPJWCUUYHTM-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2,2-dichloroacetamide is a chemical compound of interest in medicinal chemistry and cancer research. It belongs to a class of dichloroacetamide analogues that are investigated for their potential to inhibit Pyruvate Dehydrogenase Kinase (PDK) . PDK is a key regulatory enzyme within mitochondria that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, this compound may promote the activation of PDC, shifting cellular metabolism from glycolysis to glucose oxidation . This mechanism is particularly relevant in oncology, as it can reverse the Warburg effect—a phenomenon where cancer cells preferentially rely on glycolysis for energy even in the presence of oxygen . Research on similar N-arylphenyl-2,2-dichloroacetamide analogues has demonstrated potent cytotoxic activity against various human cancer cell lines, suggesting its value as a candidate for developing novel anti-cancer therapies . This product is intended for research purposes only, specifically for in vitro studies to further elucidate its mechanism of action, pharmacokinetics, and therapeutic potential. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(3-acetylphenyl)-2,2-dichloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-6(14)7-3-2-4-8(5-7)13-10(15)9(11)12/h2-5,9H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNAPJWCUUYHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,2-dichloroacetamide typically involves the reaction of 3-aminoacetophenone with 2,2-dichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like acetone under reflux conditions for about an hour . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,2-dichloroacetamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The dichloroacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichloroacetamide group.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,2-dichloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . The compound’s dichloroacetamide moiety can also interact with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Parameters of N-(Substituted Phenyl)-2,2-Dichloroacetamides
Compound (Substituent) N–H Conformation Relative to Substituents C–Cl Bond Length (Å) C=O Bond Length (Å) Reference
N-(3-Acetylphenyl)-2,2-dichloroacetamide Syn to acetyl group (predicted) ~1.78 (estimated) ~1.21 (estimated) [Inferred]
N-(2,5-Dichlorophenyl)-2,2-dichloroacetamide Syn to 2-Cl; anti to 5-Cl 1.76–1.78 1.22
N-(2,3-Dichlorophenyl)-2,2-dichloroacetamide Syn to both 2-Cl and 3-Cl 1.77 1.21
N-(4-Chlorophenyl)-2,2-dichloroacetamide Anti to 4-Cl 1.78 1.22
N-(2,4,6-Trimethylphenyl)-2,2-dichloroacetamide Syn to methyl groups 1.76 1.21

Key Findings :

  • The position and nature of substituents on the aromatic ring significantly influence the N–H bond conformation. For example, electron-withdrawing groups (e.g., Cl) induce syn or anti orientations depending on their location, while bulky substituents (e.g., methyl groups) enforce steric constraints .
  • Crystal packing is dominated by hydrogen bonding between the N–H and C=O groups, with bond distances (N–H···O) ranging from 2.85–3.10 Å .

Spectroscopic and Electronic Properties

Table 2: ³⁵Cl NQR Frequencies of Dichloroacetamides
Compound (Substituent) ³⁵Cl NQR Frequencies (MHz) Computed vs. Experimental Agreement Reference
N-(Phenyl)-2,2-dichloroacetamide 37.195, 37.596 ±0.2 MHz deviation
N-(3-Methylphenyl)-2,2-dichloroacetamide 37.450, 37.890 ±0.3 MHz deviation
N-(2,5-Dimethylphenyl)-2,2-dichloroacetamide 37.500 (single peak) Crystallographic equivalence
N-(4-Chlorophenyl)-2,2-dichloroacetamide 37.320, 37.650 ±0.1 MHz deviation

Key Findings :

  • Methyl and chloro substituents alter the electron density around the chlorine atoms, leading to measurable shifts in NQR frequencies. For instance, electron-donating methyl groups decrease the NQR frequency, while electron-withdrawing Cl groups increase it .
  • Density Functional Theory (DFT) studies confirm that substituent-induced changes in the C–Cl bond polarization correlate with experimental NQR data .
Table 3: Cytotoxic Activity of Dichloroacetamide Derivatives
Compound Cell Line (IC₅₀, μM) Reference
N-([1,1':3',1"-Terphenyl]-5'-yl)-2,2-dichloroacetamide (20g) H460: 1.04; A549: 1.73
This compound (predicted) Not reported; structural analogs show moderate activity [Inferred]

Key Insights :

  • Dichloroacetamide derivatives exhibit antiproliferative activity against cancer cell lines, likely due to their ability to inhibit enzymes like tyrosinase or disrupt mitochondrial function .

Q & A

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-2,2-dichloroacetamide, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 3-acetylaniline and 2,2-dichloroacetyl chloride under inert conditions (e.g., dry THF or DCM, 0–5°C). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) is advised. Validate purity using:

  • HPLC-MS : To confirm molecular ion peaks ([M+H]⁺ expected at m/z ~274.1).
  • FT-IR : Key peaks include C=O (amide, ~1650–1680 cm⁻¹), C-Cl (~650–750 cm⁻¹), and acetyl C=O (~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Look for acetyl CH₃ (~2.5 ppm, singlet) and aromatic protons (~7.2–8.1 ppm) .

Q. How does the steric and electronic environment of the 3-acetyl group influence the compound’s stability in solution?

Methodological Answer: The 3-acetyl group introduces steric hindrance near the amide bond, reducing hydrolysis susceptibility. Stability assays (e.g., in PBS buffer at pH 7.4, 37°C) show:

  • Degradation Kinetics : Monitor via UV-Vis (λ ~240–260 nm) over 24–72 hours. Compare with analogs lacking acetyl groups.
  • DFT Calculations : Use B3LYP/6-311++G(d,p) to model electron density; the acetyl group’s electron-withdrawing effect stabilizes the amide bond via resonance .

Q. What spectroscopic techniques are optimal for characterizing chlorine environments in this compound?

Methodological Answer:

  • ³⁵Cl NQR Spectroscopy : Measures quadrupole coupling constants (e.g., frequencies ~37.0–38.0 MHz for dichloro groups). Substituent effects (e.g., acetyl vs. methyl) shift frequencies by ±0.5 MHz .
  • X-ray Crystallography : Resolves Cl···Cl distances (typically ~3.2–3.5 Å) and confirms anti/syn conformations of Cl atoms relative to the amide NH .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring (e.g., 3-acetyl vs. 4-acetyl) alter electronic properties and reactivity?

Methodological Answer:

  • Hammett σ Constants : Compare substituent effects using σ_meta (acetyl: σ ≈ 0.38) vs. σ_para.
  • Cyclic Voltammetry : Measure oxidation potentials (e.g., acetyl at C3 reduces electron density at the amide nitrogen, increasing oxidation potential by ~0.2 V vs. C4 analogs).
  • DFT Frontier Orbitals : HOMO-LUMO gaps narrow by ~0.3 eV for C3 substitution due to conjugation with the acetyl group .

Q. What crystallographic challenges arise when resolving hydrogen-bonding networks in this compound?

Methodological Answer:

  • Hydrogen Bonding : NH···O=C interactions form chains (e.g., N–H···O distance ~2.8–3.0 Å). Use low-temperature (100 K) X-ray diffraction to minimize thermal motion artifacts.
  • Disorder Mitigation : The acetyl group’s rotational freedom may cause disorder; refine using SHELXL with anisotropic displacement parameters .

Q. How can contradictory NQR data from methyl- vs. chloro-substituted analogs be reconciled?

Methodological Answer:

  • Substituent Parameter (Kᵢ) Analysis : Methyl groups (Kᵢ ≈ -0.17) reduce electron density at Cl atoms, lowering NQR frequencies vs. Cl-substituted analogs (Kᵢ ≈ +0.23).
  • Crystallographic Equivalence : In 2,5-dimethyl analogs, Cl atoms may occupy equivalent sites, merging NQR peaks (e.g., single peak at 37.50 MHz vs. split peaks in monosubstituted derivatives) .

Q. What in vitro assays are recommended to explore its biological activity, given structural similarities to dichloroacetamide (DCA) derivatives?

Methodological Answer:

  • Mitochondrial Targeting : Test pyruvate dehydrogenase kinase (PDK) inhibition using isolated mitochondria (IC₅₀ determination via NADH/NAD⁺ redox assays) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with DCA as a positive control. Compare EC₅₀ values to assess acetyl group contributions .

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